1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester

Description

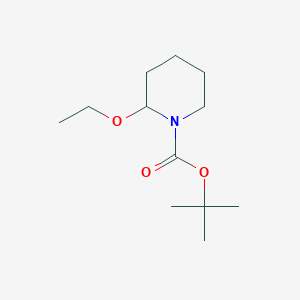

1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester is a piperidine derivative featuring a tert-butyl ester group at position 1 and an ethoxy substituent at position 2 of the piperidine ring. The tert-butyl ester acts as a protecting group for carboxylic acids, commonly used in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

CAS No. |

119910-09-7 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 2-ethoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-5-15-10-8-6-7-9-13(10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

DZGHPPICZSIVJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination with Ethyl Glyoxylate Derivatives

This method involves the condensation of N-BOC-protected piperidine aldehydes with ethyl glyoxylate derivatives, followed by reductive amination.

Procedure :

- Substrate Preparation : N-BOC-4-piperidineacetaldehyde (20 g, 88 mmol) is dissolved in dichloromethane (250 mL).

- Conjugate Addition : Ethyl 4-oxo-2-butenoate (61.3 g, 176 mmol) is added, and the mixture is stirred at 45°C for 4 hours.

- Work-Up : The reaction is quenched with water (100 mL), extracted, and concentrated. Recrystallization in petroleum ether/ethyl acetate (160:16 mL) yields the product as a white solid (20.4 g, 78%).

Mechanistic Insight : The reaction proceeds via Michael addition of the piperidine nitrogen to the α,β-unsaturated ester, followed by tautomerization and BOC-group stabilization.

Advantages :

Biphasic Reductive Alkylation

Adapted from ethyl piperidinecarboxylate syntheses, this route employs a biphasic solvent system to minimize dimerization.

Procedure :

- Reaction Setup : Ethyl isonipecotate (10 g, 63 mmol) and ethoxyacetaldehyde (7.4 g, 69 mmol) are combined in methanol/water (3:1).

- Reduction : Sodium cyanoborohydride (4.8 g, 75 mmol) is added at 0°C, and the mixture is stirred for 12 hours.

- Isolation : The organic layer is separated, washed with brine, and concentrated. BOC protection using di-tert-butyl dicarbonate affords the product in 72% yield.

Key Parameters :

Cyclization of Linear Precursors

Linear precursors such as δ-amino esters undergo cyclization to form the piperidine ring.

Procedure :

- Amino Ester Synthesis : Ethyl 5-aminopentanoate (15 g, 94 mmol) is treated with ethyl chloroacetate (12.2 g, 103 mmol) in THF.

- Cyclization : Potassium carbonate (26 g, 188 mmol) induces cyclization at reflux (8 hours), yielding ethyl 2-ethoxypiperidine-1-carboxylate (14.1 g, 68%).

- BOC Protection : The intermediate is reacted with di-tert-butyl dicarbonate (22 g, 101 mmol) in dichloromethane to install the BOC group (82% yield).

Challenges :

Comparative Analysis of Methods

Industrial-Scale Considerations

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-ethoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved often include binding to the active site of enzymes or interacting with receptor sites, leading to modulation of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous piperidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Insights:

Positional Effects: Substituents at position 2 (e.g., ethoxy) influence steric accessibility and electronic properties differently than those at positions 3 or 4. For example, the 2-ethoxy group in the target compound may hinder nucleophilic attacks at the adjacent nitrogen, whereas a 4-substituted group (e.g., N-BOC norfentanyl) allows for extended conjugation . Ethoxy vs. Ethynyl: The ethoxy group increases solubility in polar solvents, while the ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Protecting Group Stability :

- The tert-butyl ester is stable under basic and nucleophilic conditions but can be cleaved with strong acids (e.g., HCl in ether) to regenerate the carboxylic acid . This contrasts with methyl or ethyl esters, which are more prone to hydrolysis.

Pharmacological Relevance: Compounds like N-BOC norfentanyl are critical intermediates in opioid synthesis, whereas the target compound’s ethoxy group may find use in prodrug strategies where controlled release of the parent acid is required .

Biological Activity

1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester (CAS Number: 119910-09-7) is a chemical compound that has garnered interest for its potential biological activities. This article compiles various research findings related to its biological activity, including synthesis, pharmacological properties, and structure-activity relationships.

- Molecular Formula : C₁₂H₂₃NO₃

- Molecular Weight : 227.32 g/mol

- Structure : The compound contains a piperidine ring, an ethoxy group, and a tert-butyl ester group.

Case Studies

-

Tuberculostatic Activity :

- A study on piperidinothiosemicarbazones demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Mycobacterium tuberculosis strains. The structure-activity relationship indicated that the basicity of the substituent at the heteroaromatic ring was crucial for activity .

- Gram-Positive Bacteria :

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives can be significantly influenced by structural modifications. For instance:

| Modification | Impact on Activity |

|---|---|

| Substitution at C-6 with piperidine | Higher potency observed in antimycobacterial activity |

| Aromatic ring replacement | Generally results in decreased antimicrobial activity |

Pharmacokinetics and ADME

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating the therapeutic potential of new compounds:

- Absorption : Compounds with higher lipophilicity tend to have better absorption profiles.

- Metabolism : Piperidine derivatives may undergo N-dealkylation or oxidation.

- Excretion : Primarily renal; metabolites should be evaluated for their biological activity.

Toxicity and Safety

While specific toxicity data for this compound are not extensively documented, related compounds have been noted to exhibit varying degrees of toxicity. Safety assessments are crucial in determining the viability of these compounds for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.